PPAR-β/δ Virtual Screening Docking Score vs. In-Class Flavonoid Derivatives
In a virtual screening campaign of 8,708 natural product derivatives, 2-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate (the deprotonated form of the target compound) was identified as one of three top-scoring hits predicted to bind strongly to the PPAR-β/δ active site, alongside (E)-1-(3,4,5-trihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propene and 2-hydroxy-3-(2,6,7-trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid [1]. No quantitative binding affinity data (IC50, Ki) or cellular functional assay data are reported. Comparator compounds from the same screen (kaempferol, quercetin, resveratrol derivatives) were not benchmarked experimentally, so competitive differentiation cannot be quantified.
| Evidence Dimension | Predicted binding pose and docking score to PPAR-β/δ (computational) |
|---|---|
| Target Compound Data | Ranked among top 3 hits from 8,708 compounds via molecular docking; specific docking score not disclosed |
| Comparator Or Baseline | Kaempferol, quercetin, and resveratrol derivatives (baseline natural products); no experimental affinity data reported |
| Quantified Difference | Not calculable; no experimental IC50/Ki values reported for any compound in the study |
| Conditions | Molecular docking (AutoDock Vina) and molecular dynamics simulation, PPAR-β/δ crystal structure (PDB not specified) |
Why This Matters
This is the only published scientific study mentioning this compound; the data is entirely computational and does not support procurement differentiation.
- [1] Yadav, R. S., et al. (2023). Identification of Novel PPAR-β/δ Agonists from Kaempferol, Quercetin, and Resveratrol Derivatives by Targeting Cancer: An Integrative Molecular Docking and Dynamics Simulation Approach. Letters in Drug Design & Discovery, 21(4), 749-762. DOI: 10.2174/1570180820666221214152939. View Source
